4-(Undecyloxy)phenyl 4-methoxybenzoate
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Overview
Description
4-(Undecyloxy)phenyl 4-methoxybenzoate is an organic compound that belongs to the class of esters It is characterized by the presence of an undecyloxy group attached to a phenyl ring, which is further connected to a methoxybenzoate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Undecyloxy)phenyl 4-methoxybenzoate typically involves the esterification of 4-(undecyloxy)phenol with 4-methoxybenzoic acid. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the esterification process .
Industrial Production Methods
Industrial production methods for this compound may involve similar esterification reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired compound with high purity .
Chemical Reactions Analysis
Types of Reactions
4-(Undecyloxy)phenyl 4-methoxybenzoate can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The ester group can be reduced to form an alcohol.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used reducing agents.
Major Products Formed
Oxidation: 4-(Undecyloxy)phenyl 4-formylbenzoate or 4-(Undecyloxy)phenyl 4-carboxybenzoate.
Reduction: 4-(Undecyloxy)phenyl 4-methoxybenzyl alcohol.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
4-(Undecyloxy)phenyl 4-methoxybenzoate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of liquid crystalline materials and polymers.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential use in drug delivery systems due to its amphiphilic nature.
Industry: Utilized in the formulation of specialty coatings and adhesives.
Mechanism of Action
The mechanism of action of 4-(Undecyloxy)phenyl 4-methoxybenzoate involves its interaction with specific molecular targets. The compound can interact with cell membranes due to its amphiphilic nature, potentially disrupting membrane integrity and leading to antimicrobial effects. Additionally, it can participate in various biochemical pathways, influencing cellular processes .
Comparison with Similar Compounds
Similar Compounds
4-Pentylphenyl 4-methoxybenzoate: Similar structure but with a pentyl group instead of an undecyloxy group.
4-Methylphenyl benzoate: Similar ester linkage but with a methyl group instead of an undecyloxy group.
Phenyl 4-methoxybenzoate: Lacks the undecyloxy group, making it less amphiphilic.
Uniqueness
4-(Undecyloxy)phenyl 4-methoxybenzoate is unique due to its long alkyl chain (undecyloxy group), which imparts distinct amphiphilic properties. This makes it particularly useful in applications requiring both hydrophobic and hydrophilic interactions, such as in drug delivery systems and specialty coatings .
Properties
CAS No. |
61313-92-6 |
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Molecular Formula |
C25H34O4 |
Molecular Weight |
398.5 g/mol |
IUPAC Name |
(4-undecoxyphenyl) 4-methoxybenzoate |
InChI |
InChI=1S/C25H34O4/c1-3-4-5-6-7-8-9-10-11-20-28-23-16-18-24(19-17-23)29-25(26)21-12-14-22(27-2)15-13-21/h12-19H,3-11,20H2,1-2H3 |
InChI Key |
ILJDYHOKXYKRCU-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCOC1=CC=C(C=C1)OC(=O)C2=CC=C(C=C2)OC |
Origin of Product |
United States |
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